Methyl 2-amino-1H-indole-3-carboxylate

Description

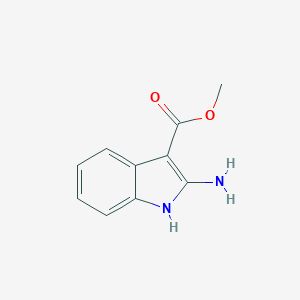

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOFELVXMSSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569227 | |

| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113772-14-8 | |

| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-1H-indole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-amino-1H-indole-3-carboxylate (CAS No. 113772-14-8), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While this molecule holds potential as a synthetic intermediate, publicly available, experimentally determined data on its specific properties are notably scarce. This guide addresses this gap by consolidating confirmed molecular attributes, discussing the known chemical behavior of the broader class of 2-aminoindole esters, and providing robust, field-proven experimental protocols for its full characterization. Particular emphasis is placed on the inherent reactivity and stability challenges associated with this scaffold, offering researchers and drug development professionals critical insights for its effective handling, characterization, and application in synthesis.

Introduction: The Significance of the 2-Aminoindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and clinically approved drugs.[1] The 2-aminoindole motif, in particular, presents a unique chemical architecture, featuring adjacent hydrogen bond donors that can engage with biological targets like protein kinases and phosphodiesterases.[2] Methyl 2-amino-1H-indole-3-carboxylate serves as a versatile starting material for the synthesis of more complex molecules, including 2-aminoindole-3-carboxamides, which have been explored as antitumor and antibacterial agents.[3] However, the very features that make this scaffold attractive—the electron-rich ring system and the nucleophilic amino group—also impart significant challenges in terms of stability and synthetic manipulation. Understanding its core physicochemical properties is therefore the foundational first step for any researcher aiming to incorporate this valuable synthon into a drug discovery program.

Chemical and Physical Identity

While comprehensive experimental data is limited, the fundamental identifiers for Methyl 2-amino-1H-indole-3-carboxylate have been established.

| Property | Value | Source(s) |

| CAS Number | 113772-14-8 | [1][4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |

| Molecular Weight | 190.20 g/mol | [4] |

| IUPAC Name | Methyl 2-amino-1H-indole-3-carboxylate | [1] |

| Synonyms | 2-Amino-1H-indole-3-carboxylic acid methyl ester | [1] |

| Storage Conditions | 2-8°C, Refrigerator, Inert Atmosphere, Dark Place | [1] |

Spectroscopic and Analytical Characterization: A Practical Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For a molecule like Methyl 2-amino-1H-indole-3-carboxylate, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Features (in DMSO-d₆):

-

Indole N-H: A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons (H4-H7): A series of doublets and triplets between ~6.8 and 7.6 ppm, exhibiting characteristic coupling patterns of a substituted benzene ring.

-

Amino (-NH₂): A broad singlet, the chemical shift of which can be highly dependent on concentration and residual water content.

-

Methyl Ester (-OCH₃): A sharp singlet around 3.8 ppm.

Expected ¹³C NMR Features (in DMSO-d₆):

-

Carbonyl (C=O): A signal in the range of 165-170 ppm.

-

Aromatic & Heterocyclic Carbons: Multiple signals between ~85 and 155 ppm. The carbon bearing the amino group (C2) would appear significantly upfield compared to an unsubstituted indole C2.

-

Methyl Ester (-OCH₃): A signal around 51-52 ppm.

Protocol 1: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Rationale: DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing exchangeable protons like N-H and NH₂.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of the compound.

Expected Result:

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Observation: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 191.21. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₀N₂O₂.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Peaks:

-

N-H Stretching: Broad peaks in the region of 3200-3500 cm⁻¹ corresponding to the indole N-H and the primary amine NH₂.

-

C=O Stretching: A strong, sharp peak around 1680-1710 cm⁻¹ for the ester carbonyl group.

-

C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic rings.

-

C-N Stretching: Signals around 1200-1350 cm⁻¹.

Physicochemical Properties and Their Implications

Solubility Profile

While quantitative data for the methyl ester is unavailable, compounds of this class are generally expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (methanol, ethanol), and sparingly soluble in non-polar solvents like hexanes.[5] Their solubility in aqueous media is expected to be low but can be influenced by pH due to the basic amino group.

Protocol 2: Semi-Quantitative Solubility Assessment

-

Solvent Selection: Prepare vials containing 1 mL of a range of solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, dichloromethane, hexane).

-

Sample Addition: Add 1 mg of the compound to each vial.

-

Observation (Room Temperature): Vortex each vial for 30 seconds. Visually inspect for undissolved solid. Classify as "Soluble," "Sparingly Soluble," or "Insoluble."

-

Incremental Addition: For solvents where the compound dissolved, add further 1 mg portions until a saturated solution is obtained to estimate the solubility range (e.g., >10 mg/mL).

-

Causality Note: The presence of both hydrogen bond donors (NH, NH₂) and an acceptor (C=O) suggests complex interactions with protic and aprotic solvents. Poor aqueous solubility is a common challenge for drug candidates and assessing it early is critical.[4]

Melting Point

The melting point is a crucial indicator of purity. For indole derivatives, this value can vary significantly based on crystalline form and impurities. While no experimental value for the methyl ester is reported, its analogue, Ethyl 2-amino-1H-indole-3-carboxylate , has been referenced in synthetic procedures, though a specific melting point is not consistently provided, indicating it may be used crude or is difficult to purify by crystallization.[3]

Lipophilicity (LogP) and Acidity/Basicity (pKa)

-

LogP: The calculated LogP (cLogP) provides an estimate of a compound's lipophilicity. For drug development, a LogP in the range of 1-3 is often desirable for good membrane permeability. The 2-aminoindole scaffold contains both lipophilic (indole ring) and hydrophilic (amino, ester) components.

-

pKa: The 2-amino group is basic and will be protonated at physiological pH, which will significantly impact solubility, permeability, and target binding. The indole N-H is weakly acidic. Accurate determination of these values is vital for developing relevant biological assays and formulation strategies.

Reactivity and Chemical Stability: A Critical Consideration

The most significant challenge in working with 2-amino-1H-indole-3-carboxylate esters is their chemical stability. Research has shown that this scaffold is prone to degradation under both acidic and basic conditions.[3]

-

Basic Hydrolysis: Attempts to hydrolyze the ester group to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH) have been reported to fail. Instead of saponification, these conditions can lead to the opening of the indole ring, yielding highly polar degradation products.[3] This is likely due to the electron-donating effect of the 2-amino group, which can facilitate ring cleavage.

-

Acidic Conditions: Under strong acidic conditions, the parent carboxylic acid has also been shown to be inaccessible. Treatment of the tert-butyl ester analogue with acid led to decarboxylation and formation of an indolin-2-imine salt.[3]

Implications for Researchers:

-

Purification: Chromatographic purification (e.g., flash column chromatography on silica gel) should be performed with caution, using neutral solvent systems where possible.

-

Synthesis: Subsequent synthetic steps should avoid harsh acidic or basic reagents. Protecting the indole nitrogen or the 2-amino group may be necessary, but deprotection can also be challenging.[3]

-

Storage: The compound should be stored under an inert atmosphere, refrigerated, and protected from light to minimize degradation over time.

Experimental and Logical Workflows (Visualized)

To ensure the quality and integrity of Methyl 2-amino-1H-indole-3-carboxylate for use in research, a systematic characterization workflow is essential.

Caption: Workflow for Physicochemical Characterization.

Caption: Key Functional Groups and Their Physicochemical Influence.

Conclusion

Methyl 2-amino-1H-indole-3-carboxylate is a synthetic building block with clear potential for applications in drug discovery, stemming from the privileged nature of the 2-aminoindole scaffold. However, this guide highlights a critical gap in the scientific literature regarding its specific, experimentally-verified physicochemical properties. Researchers should be aware that while the basic molecular identity is confirmed, properties such as melting point, solubility, and spectral characteristics must be determined empirically for each new batch. Crucially, the inherent chemical instability of the 2-aminoindole ester system, particularly its susceptibility to ring-opening under basic conditions, necessitates careful handling and the use of mild reaction conditions in any synthetic application. The protocols and workflows provided herein serve as a robust framework for the thorough characterization required to confidently use this compound in a research and development setting.

References

-

Riseley, R. et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. [Link]

-

Pharmaffiliates. (n.d.). Methyl 2-aminoindole-3-carboxylate. Retrieved from [Link]

-

Wang, L. et al. (2013). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. [Link]

-

Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. (2022). Pharmaceutics. [Link]

-

Maggi, R. et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]

-

Govindasami, P. et al. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry. [Link]

-

Shestakova, A. S. et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry. [Link]

Sources

- 1. tetratek.com.tr [tetratek.com.tr]

- 2. Methyl 2-methyl-1H-indole-3-carboxylate | C11H11NO2 | CID 594174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-1H-indole-3-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Methyl 2-amino-1H-indole-3-carboxylate is a valuable heterocyclic compound, frequently employed as a key building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The precise arrangement of its amino, ester, and bicyclic indole functionalities gives rise to a unique electronic and structural profile. Accurate and unambiguous structural confirmation is paramount for any research or development endeavor utilizing this intermediate. This guide provides an in-depth analysis of the core spectroscopic techniques required to elucidate and verify the structure of Methyl 2-amino-1H-indole-3-carboxylate, grounded in established scientific principles and field-proven methodologies.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a sample is the bedrock of reliable downstream applications. Spectroscopic methods provide a non-destructive means to probe the molecular architecture. For Methyl 2-amino-1H-indole-3-carboxylate, each technique—NMR, IR, and Mass Spectrometry—offers complementary information that, when synthesized, provides a definitive structural fingerprint.

Below is the annotated chemical structure, which will serve as the reference for all subsequent spectral assignments.

Note: The DOT language script above is a conceptual representation for generating a chemical structure. For accurate chemical drawings, specialized software is recommended. The following guide is based on the standard IUPAC numbering for the indole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The presence of the electron-donating amino group (-NH₂) at C2 and the electron-withdrawing carboxylate group (-COOCH₃) at C3 significantly influences the chemical shifts of the indole ring protons.

-

Sample Preparation: Dissolve 5-10 mg of Methyl 2-amino-1H-indole-3-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the exchangeable N-H and NH₂ protons are observable.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

The following table summarizes the expected ¹H NMR spectral data. These values are predicted based on data from structurally similar compounds, such as ethyl 2-amino-1H-indole-3-carboxylate and various substituted indoles.[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~10.5 - 11.5 | Broad Singlet | 1H | N1-H | The indole N-H proton is acidic and typically appears as a broad signal far downfield. Its chemical shift is highly dependent on solvent and concentration. |

| ~7.5 - 7.8 | Doublet | 1H | C4-H | This proton is deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing ester group. It is coupled to the C5-H proton. |

| ~6.9 - 7.2 | Multiplet | 2H | C5-H, C6-H | These aromatic protons reside in the typical aromatic region. Their signals often overlap and show complex splitting patterns due to mutual coupling. |

| ~7.2 - 7.4 | Doublet | 1H | C7-H | This proton is adjacent to the indole nitrogen and typically appears as a doublet coupled to the C6-H proton. |

| ~5.0 - 6.0 | Broad Singlet | 2H | C2-NH₂ | The amino protons are exchangeable and appear as a broad singlet. The significant downfield shift is due to the electron-withdrawing nature of the indole ring and intramolecular hydrogen bonding. |

| ~3.8 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a shielded environment and appear as a characteristic sharp singlet with no coupling. |

¹³C NMR Spectroscopy

Carbon NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg).

-

Instrumentation: Record on a 100 MHz or higher ¹³C frequency spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

The expected ¹³C NMR chemical shifts are presented below, inferred from analyses of related indole structures.[2][3]

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |

| ~165 | C=O (Ester) | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~145-150 | C2 | The C2 carbon, bonded to the electron-donating amino group, is significantly deshielded. |

| ~136 | C7a | A quaternary carbon at the fusion of the two rings. Its chemical shift is characteristic of indole systems. |

| ~125-128 | C3a | The second quaternary carbon at the ring junction. |

| ~120-124 | C4, C6 | Aromatic CH carbons. |

| ~118-120 | C5 | Aromatic CH carbon. |

| ~111 | C7 | Aromatic CH carbon, typically the most shielded of the benzene portion of the indole. |

| ~95-100 | C3 | The C3 carbon is significantly shielded due to the strong electron-donating effect of the C2-amino group, despite being attached to the ester. This is a key identifying feature. |

| ~51 | -OCH₃ | The methyl ester carbon appears in the typical upfield region for sp³ hybridized carbons attached to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Two distinct sharp to medium bands are characteristic of the primary amine group at the C2 position. |

| 3300-3250 | N-H Stretch | Indole N-H | A medium to sharp band corresponding to the N-H stretch of the indole ring. |

| 1680-1660 | C=O Stretch | Ester (Carbonyl) | A very strong, sharp absorption due to the stretching of the conjugated ester carbonyl group. The conjugation with the indole ring lowers the frequency from a typical saturated ester (~1735 cm⁻¹). |

| 1620-1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring | Bending vibration of the primary amine and stretching vibrations of the aromatic C=C bonds. |

| 1250-1200 | C-O Stretch | Ester | Strong stretching vibration of the ester C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for unambiguous formula confirmation. The fragmentation pattern also offers valuable structural clues.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.

-

Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Data Summary & Interpretation

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.20 g/mol

-

Expected HRMS (ESI+): Calculated m/z for [C₁₀H₁₁N₂O₂]⁺ ([M+H]⁺): 191.0815. Finding a peak at this exact mass confirms the elemental composition.

The fragmentation pattern helps to piece together the molecular structure. A primary fragmentation event for indole esters is the loss of the alkoxy group from the ester.

Caption: Primary fragmentation pathway for Methyl 2-amino-1H-indole-3-carboxylate.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a self-validating system for the structural confirmation of Methyl 2-amino-1H-indole-3-carboxylate. Key identifying features include the characteristic upfield shift of the C3 carbon in the ¹³C NMR spectrum, the distinct N-H and NH₂ stretching bands in the IR spectrum, and the precise molecular mass confirmed by HRMS. This comprehensive spectroscopic fingerprint is essential for ensuring material quality and the integrity of any subsequent scientific investigation.

References

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-135. Retrieved from [Link]

-

Di Mola, A., et al. (2015). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 20(10), 18456-18469. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Analysis and Interpretation of Methyl 2-amino-1H-indole-3-carboxylate

Foreword: The Structural Significance of a Versatile Heterocycle

Methyl 2-amino-1H-indole-3-carboxylate is a vital heterocyclic scaffold in medicinal chemistry and materials science. Its indole core, functionalized with both an electron-donating amino group and an electron-withdrawing methyl ester, creates a unique electronic and structural profile, making it a valuable building block for synthesizing complex pharmaceutical agents and functional materials. Accurate and unambiguous structural verification is paramount for any research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering unparalleled insight into molecular structure in solution.

This guide provides a comprehensive, field-tested approach to the NMR analysis of Methyl 2-amino-1H-indole-3-carboxylate. We will move beyond simple data reporting to explore the causal relationships behind the spectral features, empowering researchers to not only verify their samples but also to deeply understand the molecule's characteristics.

Molecular Structure and Atom Numbering

A prerequisite for any spectral interpretation is a clear and consistent atom numbering system. The structure of Methyl 2-amino-1H-indole-3-carboxylate is presented below, following IUPAC conventions for the indole ring. This numbering will be used for all subsequent spectral assignments.

Caption: IUPAC numbering of the Methyl 2-amino-1H-indole-3-carboxylate scaffold.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is dictated by its local electronic environment, while spin-spin coupling reveals connectivity to neighboring protons.

Causality of Proton Chemical Shifts and Multiplicities

The spectrum is characterized by several distinct regions: the downfield aromatic region, the exchangeable amine and amide proton signals, and the upfield aliphatic methyl signal.

-

N-H Protons (Indole N1-H and Amino N-H₂): These protons are attached to nitrogen and their signals are often broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange with the solvent or trace amounts of water.[1] Their chemical shifts are highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, these signals are more distinct and downfield. A key confirmatory experiment is the D₂O exchange , where adding a drop of D₂O to the sample will cause these signals to disappear as the protons are replaced by non-NMR-active deuterium.[1]

-

Aromatic Protons (H-4, H-5, H-6, H-7): These four protons reside on the benzene portion of the indole ring, forming a coupled system.

-

H-4 and H-7 typically appear as doublets, being coupled only to H-5 and H-6, respectively. H-4 is often shifted further downfield due to the anisotropic effect of the adjacent pyrrole ring.

-

H-5 and H-6 typically appear as triplets (or more accurately, doublet of doublets) as they are coupled to two neighbors each. Their chemical shifts are often very close, and they may overlap.

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. They therefore appear as a sharp singlet in the upfield region of the spectrum.

Typical ¹H NMR Data Summary

The following table summarizes the expected signals for Methyl 2-amino-1H-indole-3-carboxylate, with typical chemical shift ranges observed in DMSO-d₆.

| Proton Assignment | Typical δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| N1-H (Indole) | ~10.5 - 11.5 | broad singlet | 1H | N/A |

| H-4 | ~7.5 - 7.8 | doublet (d) | 1H | J = 7.5 - 8.5 Hz |

| H-7 | ~7.2 - 7.4 | doublet (d) | 1H | J = 7.5 - 8.5 Hz |

| H-6 | ~6.9 - 7.1 | triplet (t) | 1H | J ≈ 7.0 - 8.0 Hz |

| H-5 | ~6.8 - 7.0 | triplet (t) | 1H | J ≈ 7.0 - 8.0 Hz |

| NH₂ (Amino) | ~5.5 - 6.5 | broad singlet | 2H | N/A |

| -OCH₃ (Methyl Ester) | ~3.7 - 3.9 | singlet (s) | 3H | N/A |

Note: Chemical shifts are highly solvent-dependent. Values in CDCl₃ would generally be shifted slightly upfield compared to DMSO-d₆.[2]

¹³C NMR Spectral Analysis: The Carbon Backbone

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. For Methyl 2-amino-1H-indole-3-carboxylate, we expect to see 10 distinct signals corresponding to its 10 carbon atoms (nine from the indole core and one from the methyl ester).

Causality of Carbon Chemical Shifts

The chemical shift of each carbon is determined by its hybridization and the electronegativity of its neighbors.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to its sp² hybridization and bonding to two electronegative oxygen atoms, causing it to appear furthest downfield.

-

Indole Ring Carbons:

-

C-2: This carbon is directly attached to two nitrogen atoms (the indole N1 and the amino NH₂). The strong electron-donating (shielding) effect of the amino group causes C-2 to appear significantly upfield compared to other sp² carbons in the ring.

-

C-3: Attached to the electron-withdrawing ester group, this carbon is deshielded and appears downfield, but not as far as the quaternary carbons C-3a and C-7a.

-

C-3a and C-7a: These are the two quaternary "bridgehead" carbons where the five- and six-membered rings are fused. They are typically found in the 125-140 ppm range.

-

C-4, C-5, C-6, C-7: These are the protonated aromatic carbons. Their shifts are influenced by the overall electron density of the ring system.

-

-

Methyl Carbon (-OCH₃): This sp³ hybridized carbon is the most shielded, appearing furthest upfield.

Typical ¹³C NMR Data Summary

The use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments is crucial for distinguishing between carbon types. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent.

| Carbon Assignment | Typical δ (ppm) | Carbon Type (from DEPT) |

| C=O (Ester) | ~165 - 170 | C (Quaternary) |

| C-2 | ~145 - 150 | C (Quaternary) |

| C-7a | ~135 - 140 | C (Quaternary) |

| C-3a | ~125 - 130 | C (Quaternary) |

| C-4 | ~118 - 122 | CH |

| C-6 | ~118 - 122 | CH |

| C-5 | ~115 - 118 | CH |

| C-7 | ~110 - 114 | CH |

| C-3 | ~90 - 95 | C (Quaternary) |

| -OCH₃ | ~50 - 55 | CH₃ |

Advanced Structural Verification with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguous assignment of all signals and confirmation of the molecular structure.

Caption: Workflow for complete structural elucidation using 1D and 2D NMR.

-

COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H coupling networks. For our molecule, it would show cross-peaks connecting H-4 with H-5, H-5 with H-6, and H-6 with H-7, confirming the sequence of protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the signals for H-4, H-5, H-6, and H-7 to their corresponding carbons C-4, C-5, C-6, and C-7, and the -OCH₃ proton signal to its carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final pieces of the puzzle by showing correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for assigning quaternary carbons. Key expected correlations include:

-

From the -OCH₃ protons to the C=O carbon and C-3 .

-

From the N1-H proton to C-2, C-3, C-7a, and C-3a .

-

From H-4 to C-3, C-5, and C-7a .

-

From H-7 to C-5 and C-7a .

-

Self-Validating Experimental Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[3] Following a validated protocol ensures reproducibility and high-resolution spectra.

Step-by-Step Sample Preparation

-

Vial Preparation: Begin with a clean, dry glass vial (e.g., a 1-dram vial). Dissolve 5-10 mg of Methyl 2-amino-1H-indole-3-carboxylate for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent.[4][5]

-

Expert Insight on Solvent Choice: DMSO-d₆ is highly recommended for this compound. Its ability to form hydrogen bonds slows the chemical exchange of the N-H protons, resulting in sharper, more easily identifiable signals for both the indole N1-H and the amino NH₂.[1] Chloroform-d (CDCl₃) is a common alternative, but N-H signals may be broader or more difficult to locate.

-

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. A homogeneous solution is critical for proper magnetic field shimming and sharp spectral lines.[3]

-

Filtration: Particulate matter can severely degrade spectral resolution.[6] Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of cotton or glass wool at its base serves as an effective filter.[5][7]

-

Volume Adjustment: The final volume in the NMR tube should result in a column height of 4-5 cm (approximately 0.6-0.7 mL).[3][7] This height ensures the sample spans the active detection region of the NMR probe coil.

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top using a permanent marker directly on the glass; do not use paper labels or tape, which can interfere with the sample spinning.[7]

-

Cleaning: Before inserting the sample into the spectrometer, wipe the lower portion of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[5]

Conclusion: A Complete Spectroscopic Portrait

The comprehensive NMR analysis of Methyl 2-amino-1H-indole-3-carboxylate is a clear demonstration of modern spectroscopy's power. Through a logical application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, every proton and carbon atom can be unambiguously assigned. This multi-faceted approach, grounded in a robust experimental protocol, provides an irrefutable confirmation of the molecule's structure, ensuring the integrity and validity of any research that relies upon it. The insights gained from this analysis—from the electronic effects of the substituents to the dynamics of exchangeable protons—form a complete spectroscopic portrait of this important chemical entity.

References

- NMR Spectroscopy of Indole Compounds - BenchChem. (n.d.).

- NMR Sample Preparation. (n.d.).

- Methyl 1H-indole-3-carboxylate. (n.d.).

- NMR Sample Preparation. (2013).

- NMR Sample Preparation: The Complete Guide. (n.d.).

- NMR Sample Prepar

- Sample Preparation | Faculty of Mathem

- Riseley, R., et al. (2025).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.

- How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.

- 13C NMR spectroscopy of indole deriv

- Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- Methyl indole-3-carboxylate | C10H9NO2 | CID 589098. (n.d.). PubChem.

- Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. (n.d.). CrystEngComm (RSC Publishing).

- Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (n.d.). New Journal of Chemistry (RSC Publishing).

- Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry.

- Methyl 2-(1H-indole-3-carboxamido)

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH.

- One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. (2022). Frontiers.

- Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester. (n.d.). Scribd.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-1H-indole-3-carboxylate

Foreword: Navigating the Analytical Landscape of Novel Indole Derivatives

For researchers and professionals in the fields of medicinal chemistry, drug development, and metabolomics, the indole scaffold represents a cornerstone of molecular design. Its prevalence in biologically active natural products and synthetic pharmaceuticals necessitates robust analytical methodologies for structural elucidation and quantification. Methyl 2-amino-1H-indole-3-carboxylate, a key synthetic intermediate and potential pharmacophore, is no exception. Understanding its behavior under mass spectrometric analysis is paramount for its unambiguous identification, whether in a complex reaction mixture, a metabolic study, or a quality control setting.

This technical guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation patterns of Methyl 2-amino-1H-indole-3-carboxylate. In the spirit of scientific integrity, it must be noted that a publicly available, reference mass spectrum for this specific molecule is not readily accessible at the time of writing. Therefore, this document leverages foundational principles of mass spectrometry, expert knowledge of indole chemistry, and spectral data from closely related analogues to construct a predictive yet scientifically rigorous analysis. Our approach is to not merely present data, but to explain the causal chemical logic behind the fragmentation pathways, thereby empowering the reader to interpret mass spectra of novel indole derivatives with greater confidence.

Molecular Ion and Isotopic Profile

The initial step in any mass spectrometric analysis is the characterization of the molecular ion. For Methyl 2-amino-1H-indole-3-carboxylate (C₁₀H₁₀N₂O₂), the nominal mass is 190 Da. The exact monoisotopic mass is 190.0742 Da.

-

Electron Ionization (EI): In EI-MS, the molecular ion will appear as a radical cation (M⁺•) at m/z 190.

-

Electrospray Ionization (ESI): In positive-ion ESI-MS, the molecule will readily protonate, primarily at the 2-amino group or the indole nitrogen, to yield the [M+H]⁺ ion at m/z 191.

The isotopic pattern for a molecule containing ten carbon atoms will show a distinct M+1 peak with a relative abundance of approximately 11.1% of the monoisotopic peak, which is a crucial feature for confirming the elemental composition.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of Methyl 2-amino-1H-indole-3-carboxylate under EI is expected to be driven by the stability of the indole ring and the presence of the amino and methyl carboxylate substituents.

A key fragmentation pathway for esters is the loss of the alkoxy group.[1] In this case, the loss of the methoxy radical (•OCH₃) from the molecular ion (m/z 190) would lead to the formation of a stable acylium ion at m/z 159 . This ion is likely to be a prominent peak in the spectrum.

Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion (m/z 159) is a common fragmentation for such species, resulting in an ion at m/z 131 . This ion corresponds to the 2-aminoindole radical cation.

The indole ring itself can undergo characteristic fragmentation. The loss of hydrogen cyanide (HCN) from the pyrrole moiety of the indole core is a well-documented process.[2] This could occur from the m/z 131 ion, leading to a fragment at m/z 104 .

Another possibility is the direct cleavage of the C-C bond between the indole ring and the carboxylate group, which would also lead to the ion at m/z 131 .

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Positive-ion ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, at m/z 191. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, often through the loss of small neutral molecules. The fragmentation of the protonated form will be influenced by the site of protonation. Given the basicity of the 2-amino group, it is a likely site of protonation.

Drawing parallels with the fragmentation of methyl indole-3-carboxylate [M+H]⁺ (m/z 176), which shows a prominent loss of methanol (CH₃OH) to form an ion at m/z 144, a similar pathway can be anticipated for our target molecule. The protonated Methyl 2-amino-1H-indole-3-carboxylate (m/z 191) is expected to lose a molecule of methanol to yield a highly conjugated ion at m/z 159 .

This ion at m/z 159 could then undergo the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to produce a fragment at m/z 131 .

Furthermore, the indole ring itself can fragment. A characteristic fragmentation of the indole nucleus is the loss of ethene (C₂H₂) from the benzene portion of the ring system, although this is more common in higher energy collisions. A more likely fragmentation of the m/z 131 ion would be the loss of HCN, as seen in EI, leading to an ion at m/z 104 .

Summary of Predicted Fragment Ions

The following tables summarize the key predicted fragment ions for Methyl 2-amino-1H-indole-3-carboxylate under both EI and ESI conditions.

Table 1: Predicted Key Fragment Ions in EI-MS

| m/z (Nominal) | Proposed Formula | Neutral Loss | Structural Identity |

| 190 | C₁₀H₁₀N₂O₂⁺• | - | Molecular Ion |

| 159 | C₉H₇N₂O⁺ | •OCH₃ | 2-Amino-1H-indole-3-carbonylium |

| 131 | C₈H₇N₂⁺ | CO | 2-Amino-1H-indolyl cation |

| 104 | C₇H₆N⁺ | HCN | Phenylaminyl cation derivative |

Table 2: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺

| Precursor m/z | Product m/z | Proposed Formula | Neutral Loss | Structural Identity |

| 191 | 159 | [C₉H₇N₂O]⁺ | CH₃OH | 2-Amino-1H-indole-3-carbonylium |

| 191 | 131 | [C₈H₇N₂]⁺ | CH₃OH, CO | 2-Amino-1H-indolyl cation |

| 191 | 104 | [C₇H₆N]⁺ | CH₃OH, CO, HCN | Phenylaminyl cation derivative |

Experimental Protocols

To acquire high-quality mass spectra of Methyl 2-amino-1H-indole-3-carboxylate, the following experimental workflows are recommended.

Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Electrospray Ionization (ESI) Mass Spectrometry Protocol

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or direct infusion into an ESI source.

-

LC Conditions (for LC-MS/MS):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Desolvation Temperature: 350 °C.

-

MS1 Scan: m/z 100-400 to find the [M+H]⁺ ion.

-

MS/MS: Select the precursor ion at m/z 191 and acquire product ion spectra using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

-

Conclusion

The mass spectrometric fragmentation of Methyl 2-amino-1H-indole-3-carboxylate can be logically predicted by considering the interplay of its functional groups and the stable indole core. Under EI, fragmentation is expected to be initiated by the loss of the methoxy radical from the ester, followed by decarbonylation and fragmentation of the indole ring. In ESI-MS/MS, the protonated molecule is anticipated to undergo a facile loss of methanol, with subsequent fragmentation mirroring the EI pathway to some extent. This guide provides a robust framework for the identification and structural confirmation of this compound and serves as a valuable reference for interpreting the mass spectra of other novel indole derivatives. The principles and methodologies outlined herein underscore the predictive power of mass spectrometry as an indispensable tool in modern chemical research.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

PubChem. Methyl indole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]

Sources

A Technical Guide to the Solubility of Methyl 2-amino-1H-indole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap in Early-Stage Drug Discovery

In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a lead compound is a cornerstone of successful development. It is a critical physicochemical parameter that dictates formulation strategies, bioavailability, and the ultimate efficacy of a therapeutic agent. This guide focuses on Methyl 2-amino-1H-indole-3-carboxylate, a molecule of interest within the broader class of indole derivatives known for their diverse pharmacological activities.[1][2][3]

A thorough review of the existing scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for Methyl 2-amino-1H-indole-3-carboxylate in common organic solvents. This data gap is not uncommon for novel or specialized compounds in the early stages of research. Therefore, this guide adopts a dual-pronged approach. Firstly, it provides a robust theoretical framework to predict and understand the solubility characteristics of this molecule based on its structural attributes and the principles of physical chemistry. Secondly, it offers a detailed, field-proven experimental protocol for researchers to determine the solubility of this and other similar compounds in a reliable and reproducible manner.

I. Theoretical Framework for Solubility Assessment

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide. To make an informed prediction about the solubility of Methyl 2-amino-1H-indole-3-carboxylate, we must first dissect its molecular structure.

Molecular Structure and Physicochemical Properties:

Methyl 2-amino-1H-indole-3-carboxylate possesses a fused bicyclic indole core, substituted with an amino group at the 2-position and a methyl carboxylate group at the 3-position.

-

Indole Nucleus: The indole ring system is aromatic and largely nonpolar, contributing to solubility in nonpolar and moderately polar solvents.

-

Amino Group (-NH2): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances its potential for interaction with polar protic and aprotic solvents.

-

Methyl Carboxylate Group (-COOCH3): The ester group is polar and can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule.

-

Hydrogen Bonding: The presence of the N-H bond in the indole ring and the amino group, along with the carbonyl oxygen of the ester, allows for extensive hydrogen bonding.

Based on these features, we can infer the following physicochemical properties, though experimental verification is paramount:

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Weight | 190.2 g/mol | Calculated from the molecular formula C10H10N2O2. |

| Polarity | Polar | The presence of amino and methyl carboxylate groups imparts significant polarity to the molecule. |

| Hydrogen Bond Donor Count | 2 | From the indole N-H and the amino group. |

| Hydrogen Bond Acceptor Count | 3 | From the amino nitrogen and the two oxygens of the ester group. |

| Predicted LogP | Moderately Lipophilic | While the polar groups increase hydrophilicity, the indole ring is lipophilic. The exact balance will determine its partitioning behavior. For the parent compound, Methyl 1H-indole-3-carboxylate, the calculated XLogP3 is 2.6.[4] The addition of an amino group is expected to decrease this value, making it more hydrophilic. |

Predicting Solubility in Common Organic Solvents:

Based on the molecular structure, we can make qualitative predictions about the solubility of Methyl 2-amino-1H-indole-3-carboxylate in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding with the amino and ester groups, as well as the indole N-H, effectively solvating the molecule.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to high solubility is anticipated. These solvents can accept hydrogen bonds and have large dipole moments, allowing for strong dipole-dipole interactions with the polar functional groups of the solute. DMSO is often an excellent solvent for many drug-like molecules.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The significant polarity of the amino and ester groups will be difficult to overcome by the weak van der Waals forces offered by nonpolar solvents. The energy required to break the crystal lattice of the solute will likely not be compensated by the solute-solvent interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. While less polar than protic or aprotic polar solvents, they can still engage in dipole-dipole interactions.

The following diagram illustrates the key factors influencing the solubility of Methyl 2-amino-1H-indole-3-carboxylate.

Caption: Factors influencing the solubility of Methyl 2-amino-1H-indole-3-carboxylate.

II. Experimental Determination of Solubility

Given the lack of published data, experimental determination of solubility is crucial for any research or development activities involving Methyl 2-amino-1H-indole-3-carboxylate. The following protocol outlines a robust and reliable method for determining the equilibrium solubility of a compound in various organic solvents. This method is adapted from established practices in the pharmaceutical industry.[6][7]

A. Materials and Equipment:

-

Methyl 2-amino-1H-indole-3-carboxylate (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE-lined septa (e.g., 2-4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

B. Experimental Workflow:

The following diagram provides a high-level overview of the experimental workflow for determining equilibrium solubility.

Caption: Experimental workflow for equilibrium solubility determination.

C. Detailed Step-by-Step Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Methyl 2-amino-1H-indole-3-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

HPLC Method Development:

-

Develop and validate an HPLC method for the quantification of Methyl 2-amino-1H-indole-3-carboxylate. This should include establishing a suitable mobile phase, column, flow rate, and detection wavelength.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration). The curve should have an R² value > 0.99.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid Methyl 2-amino-1H-indole-3-carboxylate to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A good starting point is to add an amount that is 5-10 times the estimated solubility.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is a critical step and may require preliminary experiments to determine the optimal time. A common duration is 24 to 48 hours.[6]

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

-

-

Analysis and Calculation:

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Using the calibration curve, determine the concentration of Methyl 2-amino-1H-indole-3-carboxylate in the diluted samples.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

D. Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the generated data, the following checks should be incorporated:

-

Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to confirm that a significant amount of undissolved material was present.

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

-

Purity Analysis: The purity of the starting material and the solid remaining after the experiment should be checked (e.g., by HPLC or melting point) to ensure no degradation has occurred.

III. Summary and Recommendations

For any application in drug discovery or synthetic chemistry, it is imperative that these predictions are confirmed through rigorous experimental determination. The detailed protocol provided in this guide offers a reliable and reproducible method for generating this critical data. By following this protocol, researchers can establish a robust understanding of the solubility profile of Methyl 2-amino-1H-indole-3-carboxylate, enabling informed decisions in formulation development, reaction optimization, and biological testing.

IV. References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved January 12, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

-

Fakhree, M. A., Delgado, D. R., Martínez, F., & Jouyban, A. (2010). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech, 11(4), 1734–1739.

-

Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–193.

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved January 12, 2026, from [Link]

-

Kühne, R., & Schüürmann, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 100–106.

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved January 12, 2026, from [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved January 12, 2026, from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). methyl 2-amino-7-bromo-1H-indole-3-carboxylate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). methyl 3-iodo-1H-indole-2-carboxylate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). methyl 3-formyl-1H-indole-2-carboxylate. Retrieved January 12, 2026, from [Link]

-

Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2345.

-

Inam, A., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5489.

-

Ghasemi, F., et al. (2025). Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Computational Biology and Medicine, 189, 109988.

-

Zhang, L., et al. (2024). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Journal of Medicinal Chemistry.

-

Kumar, A., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Biological significance of the 2-aminoindole scaffold

An In-Depth Technical Guide to the Biological Significance of the 2-Aminoindole Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The indole fragment is a cornerstone in drug discovery, celebrated for its presence in a vast array of natural products and clinically approved drugs.[1] Among its derivatives, the 2-aminoindole scaffold has emerged as a "privileged structure," a term bestowed upon molecular frameworks capable of binding to multiple, diverse biological targets with high affinity.[2] This guide provides a comprehensive technical overview of the 2-aminoindole core, elucidating its unique chemical properties, diverse pharmacological activities, and the strategic rationale behind its application in modern medicinal chemistry. We will explore its role as a potent inhibitor in oncology, its neuroprotective capabilities, and its potential in combating microbial infections and inflammation, supported by detailed mechanistic insights and validated experimental protocols.

The 2-Aminoindole Core: A Privileged Scaffold in Medicinal Chemistry

The significance of the 2-aminoindole scaffold lies in its distinct physicochemical and structural characteristics, which make it an ideal starting point for designing targeted therapeutics.

Foundational Chemical Features

The 2-aminoindole chemotype is a planar, aromatic system that features two adjacent hydrogen bond donors (the indole N-H and the amino N-H).[1] This arrangement is crucial for establishing strong and specific interactions with protein targets, particularly with acidic side chains of aspartate (Asp) and glutamate (Glu), or through bifurcated hydrogen bonds with backbone carbonyls.[1]

A key feature of the 2-aminoindole is the cyclic amidine moiety. Amidines are frequently found in drug-like molecules due to their ability to form charge-charge interactions and pi-pi stacking with aromatic residues in protein binding pockets.[1] However, the strong basicity of a simple amidine can hinder permeation through biological membranes, limiting oral bioavailability. Incorporating the amidine into the delocalized aromatic indole scaffold effectively tempers this basicity, improving its drug-like properties.[1] This structural integration provides a stable, versatile, and highly interactive pharmacophore for drug design.

A Spectrum of Pharmacological Activities

The versatility of the 2-aminoindole scaffold is demonstrated by its broad range of biological activities across multiple therapeutic areas.

Anticancer Activity: Targeting Key Signaling Cascades

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] The 2-aminoindole scaffold has proven to be a highly effective framework for designing potent kinase inhibitors.

-

Mechanism of Action: Kinase Inhibition: Many 2-aminoindole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] By occupying the ATP-binding pocket, these compounds block the autophosphorylation and activation of the kinase, thereby inhibiting downstream signaling pathways like the RAS/MAPK and PI3K/AKT cascades, which are critical for tumor cell proliferation, survival, and angiogenesis.[3][5] The indole-based drug Sunitinib, an indolin-2-one, exemplifies the clinical success of targeting these pathways.[3]

-

Other Anticancer Targets: Beyond kinase inhibition, 2-aminoindoles are critical for developing antagonists of the p53/MDM2 interaction, mimicking the tryptophan residue of p53 to disrupt the complex and restore p53's tumor suppressor function.[1]

Neuroprotective Applications

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the pathological aggregation of proteins such as tau and alpha-synuclein.[6][7] The 2-aminoindole scaffold is being leveraged to create compounds that can interfere with these processes.

-

Mechanism of Action: Anti-Fibrillization: Purdue University researchers have developed aminoindole carboxamide-based compounds that can modify the tau and alpha-synuclein proteins without altering their fundamental structure, thereby inhibiting their aggregation into neurotoxic fibrils and oligomers.[6] These compounds have demonstrated efficacy in anti-fibrillary activity assays.[6] Additionally, the indole scaffold is central to inhibitors of indoleamine 2,3-dioxygenase (IDO-1), an enzyme implicated in the neuroinflammatory pathways of Alzheimer's disease.[8]

Antimicrobial and Anti-inflammatory Potential

The scaffold's utility extends to infectious and inflammatory diseases.

-

Antimicrobial Activity: Indole derivatives substituted with 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated a broad spectrum of activity against bacteria, including multidrug-resistant strains like MRSA, and fungi such as Candida albicans.[9] The indole-triazole derivative, in particular, shows significant promise as a lead compound for novel antibacterial and antifungal agents.[9]

-

Anti-inflammatory Activity: A series of novel 2-amino-5-hydroxyindoles have been shown to potently inhibit human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[10][11] Compounds like ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate exhibit IC₅₀ values in the nanomolar range, making them potential candidates for treating inflammatory diseases.[10]

Table 1: Representative Pharmacological Activities of 2-Aminoindole Derivatives

| Compound Class/Example | Target/Mechanism | Therapeutic Area | Key Finding | Reference(s) |

| Pyrrole-indoline-2-ones | VEGFR, PDGFR, c-kit | Oncology | Potent RTK inhibitors for anti-angiogenesis. | [3][4] |

| 2-Aminoindole Carboxamides | Tau & α-Synuclein Aggregation | Neurodegeneration | Inhibit fibrillization in Alzheimer's & Parkinson's models. | [6] |

| Indole-Triazole Derivative (3d) | Broad Spectrum | Antimicrobial | MIC of 6.25 µg/mL against S. aureus and C. albicans. | [9] |

| Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | 5-Lipoxygenase (5-LO) | Anti-inflammatory | Potent inhibition with an IC₅₀ value of ~300 nM. | [10][11] |

| 2-Aminoindoles | IKKβ-kinase | Anti-inflammatory | Identified as key fragments in IKKβ inhibitors. | [1] |

Synthetic Strategies and Methodologies

The accessibility of diverse 2-aminoindole derivatives is crucial for exploring their full therapeutic potential. Efficient synthetic methods, particularly one-pot reactions, are highly valued in medicinal chemistry for their ability to rapidly generate compound libraries for screening.

Rationale for Synthetic Design

The choice of a synthetic route is guided by efficiency, scalability, and functional group tolerance. A one-pot, two-step method developed for 2-amino-indole-3-carboxamides is exemplary.[1] This approach begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization in the same reaction vessel. This strategy is superior to multi-step processes that require isolation and purification of intermediates, as it saves time, reduces solvent waste, and can often improve overall yield. The compatibility of this method with various functional groups (alcohols, alkenes, heterocycles) makes it highly versatile for creating a diverse range of derivatives.[1]

Experimental Protocol: One-Pot Synthesis of 2-Aminoindole-3-carboxamides

This protocol is adapted from a validated, high-yield procedure.[1] The causality behind the reagent choice is critical: NaH is a strong, non-nucleophilic base perfect for deprotonating the cyanoacetamide to initiate the SNAr reaction. The combination of Zn dust and FeCl₃ is a classic and effective system for the reduction of the nitro group, which is immediately followed by an acid-catalyzed intramolecular cyclization to form the indole ring.

Materials:

-

Substituted Cyanoacetamide (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

-

2-Fluoronitrobenzene (1.0 equiv)

-

Dry N,N-Dimethylformamide (DMF)

-

1.0 N Hydrochloric Acid (HCl) (2.0 equiv)

-

Iron(III) Chloride (FeCl₃) (3.0 equiv)

-

Zinc dust (10.0 equiv)

Procedure:

-

Step 1: SNAr Reaction a. To a flask equipped with a magnetic stir bar, add the cyanoacetamide (e.g., 2.0 mmol) and dry DMF (to achieve 0.5 M concentration). b. Carefully add the NaH (2.2 mmol) to the solution and stir for 10 minutes at room temperature. c. Add the 2-fluoronitrobenzene (2.0 mmol) to the reaction mixture. A deep purple color should develop. d. Stir at room temperature for 1 hour. The formation of the substitution intermediate can be monitored by LC-MS.

-

Step 2: Reductive Cyclization a. To the same reaction mixture, carefully add 1.0 N HCl (4.0 mmol) to neutralize the excess NaH. b. Sequentially add FeCl₃ (6.0 mmol) and Zn dust (20 mmol). c. Heat the reaction mixture to 100 °C and maintain for 1 hour. d. Upon completion, cool the mixture and perform an appropriate aqueous workup and extraction (e.g., with EtOAc). e. Purify the crude product using column chromatography on silica gel to isolate the desired 2-aminoindole derivative.

Future Perspectives and Conclusion

The 2-aminoindole scaffold is a testament to the power of privileged structures in drug discovery. Its unique combination of a planar aromatic system, hydrogen bonding capabilities, and a bioisosterically-tamed amidine group provides a robust foundation for interacting with a wide array of biological targets.[1][12] The demonstrated successes in oncology, neuroprotection, and antimicrobial research underscore its vast therapeutic potential.[3][6][9]

Future research will likely focus on expanding the chemical diversity around the scaffold, employing novel synthetic methodologies to access previously unexplored chemical space.[13][14] A deeper understanding of the structure-activity relationships will guide the rational design of next-generation inhibitors with enhanced potency and selectivity. Furthermore, tackling the remaining challenges of bioavailability through prodrug strategies and advanced formulation techniques will be critical for translating these promising compounds from the laboratory to the clinic.[1] The 2-aminoindole core is, and will continue to be, a highly significant and fruitful scaffold for the development of novel therapeutics.

References

-

Zhang, M., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(4), 375-380. [Link]

-

Youn, S. W., et al. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 56(64), 9161-9164. [Link]

-

Ballini, R., et al. (2025). 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles. Advanced Synthesis & Catalysis. [Link]

-

Landwehr, J., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4327-4332. [Link]

-

Landwehr, J., et al. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4327-4332. [Link]

-

Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3(1), 62-71. [Link]

-

ResearchGate. (n.d.). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. [Link]

-

Huang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 204, 112506. [Link]

-

Yildirim, S., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 18(2), 61-66. [Link]

-

Zura, G. S., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7088. [Link]

-

Asati, V., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(18), 5462. [Link]

-

Yang, T. H., et al. (2022). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 14(3), 113-118. [Link]

-

Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828-4837. [Link]

-

Savonije, K., Meek, A., & Weaver, D. F. (2022). Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. Biomedicines, 10(11), 2953. [Link]

-

Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Neurology and Neuroscience. [Link]

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inventions.prf.org [inventions.prf.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer’s Disease and Geriatric Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 13. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Methyl 2-amino-1H-indole-3-carboxylate: A Cornerstone Intermediate in Natural Product Synthesis and Drug Discovery